15-Hydroxy-11alpha,9alpha-(epoxymethano)prosta-5,13-dienoic acid
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Overview
Description
A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117; Biochem J 1984; 222(1):103-110)
Scientific Research Applications
Excitatory Action on Vagus Nerve
Research has shown that 15-Hydroxy-11alpha,9alpha-(epoxymethano)prosta-5,13-dienoic acid has an excitatory effect on the vagus nerve in ferrets. This compound was found to be a potent TP receptor agonist, indicating the presence of DP, EP2/EP4, and TP receptors on the vagal fibers of ferrets (Kan, Jones, Ngan, & Rudd, 2004).
Emetic Action
This compound has also been studied for its emetic action, particularly in the context of its activation of the prostanoid TP receptor. It has been demonstrated to induce emesis, or vomiting, in Suncus murinus (house musk shrew). The emetic response is reduced following bilateral abdominal vagotomy, suggesting a peripheral mechanism of action involving monoamines (Kan, Jones, Ngan, Rudd, & Wai, 2003).
Anti-Emetic Potential
In addition to inducing emesis, this compound has been used to study the anti-emetic potential of various substances. For instance, it has been used to investigate the effectiveness of the tachykinin NK(1) receptor antagonist in reducing emesis induced by TP receptor agonists (Kan, Jones, Ngan, & Rudd, 2003).
Properties
CAS No. |
76898-47-0 |
---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(E)-7-[6-[(E)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+ |
InChI Key |
LQANGKSBLPMBTJ-RTYMFESYSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1C2CC(C1C/C=C/CCCC(=O)O)CO2)O |
SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Synonyms |
(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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